
3,3',5-Tribromobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,5-Tribromobiphenyl is a polybrominated biphenyl, a class of organic compounds where biphenyl is substituted with bromine atoms. These compounds are known for their use as flame retardants due to their ability to inhibit combustion processes .
Métodos De Preparación
The synthesis of 3,3’,5-Tribromobiphenyl typically involves the bromination of biphenyl. This can be achieved through the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods often involve similar bromination processes but on a larger scale, with additional steps to purify the final product .
Análisis De Reacciones Químicas
3,3’,5-Tribromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can undergo coupling reactions to form more complex biphenyl derivatives.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,3’,5-Tribromobiphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polybrominated biphenyls and their interactions with other chemicals.
Biology: Research on its toxicological effects helps understand the impact of polybrominated biphenyls on living organisms.
Medicine: Studies investigate its potential effects on human health and its role in diseases caused by exposure to brominated compounds.
Mecanismo De Acción
The mechanism of action of 3,3’,5-Tribromobiphenyl involves its interaction with cellular components. It acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. These enzymes play a role in the metabolism and detoxification of halogenated aromatic hydrocarbons .
Comparación Con Compuestos Similares
3,3’,5-Tribromobiphenyl is unique among polybrominated biphenyls due to its specific bromination pattern. Similar compounds include:
3,4’,5-Tribromobiphenyl: Another polybrominated biphenyl with a different bromination pattern.
4,4’-Dibromobiphenyl: A biphenyl derivative with two bromine atoms.
4-Bromobiphenyl: A simpler biphenyl derivative with a single bromine atom.
These compounds share similar properties but differ in their specific chemical behaviors and applications.
Propiedades
Número CAS |
855255-44-6 |
|---|---|
Fórmula molecular |
C12H7Br3 |
Peso molecular |
390.90 g/mol |
Nombre IUPAC |
1,3-dibromo-5-(3-bromophenyl)benzene |
InChI |
InChI=1S/C12H7Br3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H |
Clave InChI |
IJCXDTWVECJMMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=CC(=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


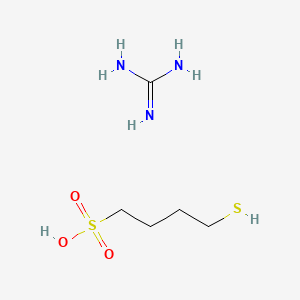


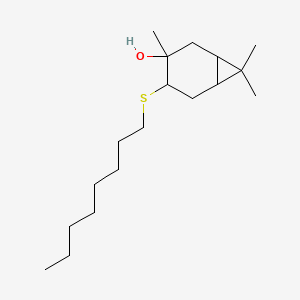
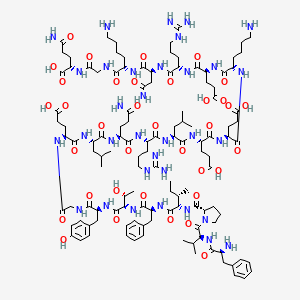
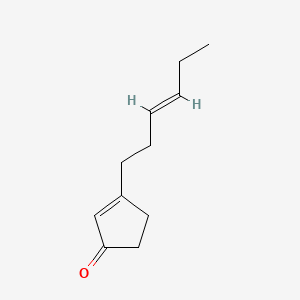
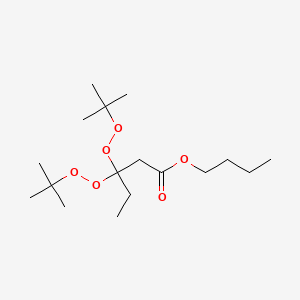
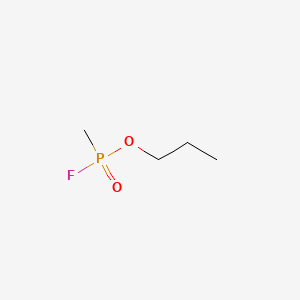


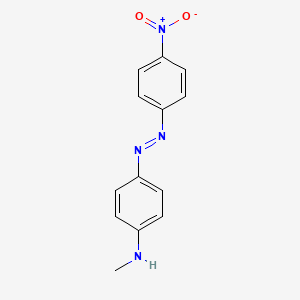

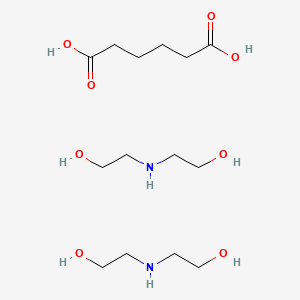
![1-Acetyl-5-[2-(methylthio)ethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B12675151.png)
